2,3-Dimethylbutanoic acid
Overview
Description
2,3-Dimethylbutanoic acid is an organic compound with the molecular formula C6H12O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanoic acid chain. This compound is known for its distinct structural properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2,3-Dimethylbutanoic acid is a branched C4 short-chain fatty acid carrying two methyl substituents at positions 2 and 3
Mode of Action
The methyl group at the 2-position confers chirality, hence the compound has two possible enantiomers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2,3-Dimethylbutanoic acid in laboratory settings are not well-documented. Carboxylic acids are generally stable under physiological conditions. Over time, they may undergo reactions such as oxidation or decarboxylation, potentially influencing cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Like other carboxylic acids, it could potentially have toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives. For instance, the reaction of 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis yields this compound. Another method involves the oxidation of 2,3-dimethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in the presence of hydrogen gas can facilitate the hydrogenation of precursor compounds to form the desired acid. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride can yield 2,3-dimethylbutanol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, elevated temperatures.
Major Products Formed:
Oxidation: 2,3-Dimethylbutanone, 2,3-dimethylbutanal.
Reduction: 2,3-Dimethylbutanol.
Substitution: 2,3-Dimethylbutanoyl chloride.
Scientific Research Applications
2,3-Dimethylbutanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Comparison with Similar Compounds
2,3-Dimethylbutanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylbutanoic acid: This compound has two methyl groups attached to the second carbon atom, resulting in different chemical properties and reactivity.
3,3-Dimethylbutanoic acid: With two methyl groups on the third carbon atom, this compound exhibits distinct structural and functional characteristics.
2-Methylbutanoic acid: This compound has a single methyl group on the second carbon atom, leading to variations in its chemical behavior and applications.
Uniqueness: The unique positioning of the methyl groups in this compound imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
2,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871229 | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14287-61-7, 22160-11-8 | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14287-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Dimethylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-2,3-dimethylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYLBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid as described in the research?
A1: The research [] details a multi-step synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid starting from 3-hydroxy-3-methyl-2-butanone. This process involves the formation and subsequent hydrolysis of the cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile. Importantly, the researchers identified several intermediate compounds and byproducts formed during the synthesis, providing valuable insights into the reaction mechanism and potential challenges in obtaining the desired product. For instance, they observed that the cyanohydrin could revert to the starting ketone under basic conditions and that a pinacol-pinacolone type rearrangement could occur at higher temperatures during acid hydrolysis, leading to the formation of 3-methyl-2-butanone. The researchers also explored ways to optimize the yield of 2,3-dihydroxy-2,3-dimethylbutanoic acid by adjusting the reaction conditions and using protecting groups.
Q2: The research mentions the Koch-Haaf carboxylation reaction. How does this apply to the synthesis of compounds related to 2,3-dimethylbutanoic acid?
A2: The Koch-Haaf carboxylation is a reaction that introduces a carboxylic acid group into an alkane framework. In the context of the provided research [], the Koch-Haaf reaction is relevant for synthesizing tert-alkyl substituted cycloalkanecarboxylic acids, which share structural similarities with this compound. The research specifically investigates the carboxylation of tert-alkyl substituted cycloalkanols, highlighting that these reactions can lead to rearranged products. For example, 1-isopropylcyclohexanol undergoes carboxylation to yield both 1-isopropylcyclohexanecarboxylic acid and the rearranged product, 2-cyclohexyl-2-methylpropanoic acid. These findings demonstrate the complexity of reactions involving carbocations generated from tertiary alcohols and the potential for rearrangements to occur, influencing the final product outcome.
Q3: Can you elaborate on the challenges and considerations for optimizing the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid and related compounds?
A3: As seen in the research [, ], several challenges need careful consideration when optimizing the synthesis of these types of compounds:
- Side reactions: The formation of byproducts, such as 2-hydroxy-2,3-dimethyl-3-butenoic acid during the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid [], necessitates careful control of reaction conditions to minimize their occurrence.
- Rearrangements: The potential for carbocation rearrangements, as observed in the Koch-Haaf carboxylation of tert-alkyl substituted cycloalkanols [], requires careful selection of starting materials and reaction conditions to direct the synthesis towards the desired product.
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